3-{5-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a unique combination of thiophene, pyrazole, oxadiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting thiophene-2-carboxaldehyde with hydrazine hydrate under reflux conditions to yield 3-(thiophen-2-yl)-1H-pyrazole.
Oxadiazole Ring Formation: The next step involves the cyclization of the pyrazole derivative with a nitrile oxide to form the 1,2,4-oxadiazole ring. This can be achieved by reacting the pyrazole with an appropriate nitrile oxide precursor under basic conditions.
Pyridine Ring Introduction: Finally, the oxadiazole-pyrazole intermediate is coupled with a pyridine derivative through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole and oxadiazole rings can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole or oxadiazole derivatives.
Substitution: Formation of substituted pyridine or thiophene derivatives.
Scientific Research Applications
3-{5-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-YL}pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural diversity.
Mechanism of Action
The mechanism of action of 3-{5-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-1H-pyrazole: Shares the pyrazole and thiophene rings but lacks the oxadiazole and pyridine rings.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring but different substituents.
Pyridine Derivatives: Compounds with the pyridine ring but different heterocyclic attachments.
Uniqueness
3-{5-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of four different heterocyclic rings, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C14H9N5OS |
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Molecular Weight |
295.32 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N5OS/c1-3-9(8-15-5-1)13-16-14(20-19-13)11-7-10(17-18-11)12-4-2-6-21-12/h1-8H,(H,17,18) |
InChI Key |
SDEKKILMTUJHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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